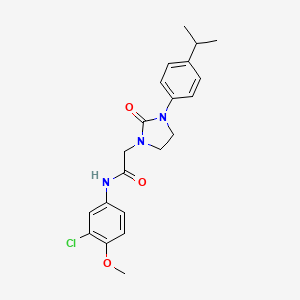

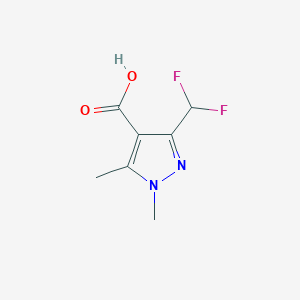

5-Bromo-3-chloro-2-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related brominated benzoic acid derivatives has been explored in several studies. For instance, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid was achieved from 3,5-dihydroxybenzoic acid, and the structure was confirmed using mass spectrometry . Another study reported the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through a regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids . These methods could potentially be adapted for the synthesis of 5-Bromo-3-chloro-2-methylbenzoic acid by incorporating the appropriate chloro and methyl substituents.

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been analyzed using various techniques. For example, the molecular structure of 2-amino-5-bromobenzoic acid methyl ester was determined using single-crystal X-ray diffraction, and its vibrational wave numbers were calculated using density functional theory (DFT) . Similarly, the molecular conformation and vibrational analysis of 2-amino-5-bromobenzoic acid were presented using experimental techniques and DFT calculations . These studies provide a framework for analyzing the molecular structure of 5-Bromo-3-chloro-2-methylbenzoic acid.

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives with various compounds has been documented. For instance, the reaction of 5-bromosalicylaldehyde with specific reagents led to the synthesis of a ketonethiosemicarbazone derivative . Additionally, the molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds revealed various hydrogen bonding interactions . These findings suggest that 5-Bromo-3-chloro-2-methylbenzoic acid may also participate in similar chemical reactions due to the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives have been characterized in several studies. For example, the vibrational spectra, hyperpolarizability, and molecular orbital energies of 2-amino-5-bromobenzoic acid methyl ester were reported, providing insights into the compound's polarizability and charge transfer capabilities . The thermodynamic properties of 2-amino-5-bromobenzoic acid at different temperatures were also calculated, revealing standard heat capacity, entropy, enthalpy changes, and their correlations with temperature . These studies can inform the analysis of the physical and chemical properties of 5-Bromo-3-chloro-2-methylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Intermediate Use

5-Bromo-3-chloro-2-methylbenzoic acid and related compounds serve as key intermediates in the synthesis of complex molecules. For instance, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a derivative, is crucial for producing anti-cancer drugs that inhibit thymidylate synthase. This synthesis involves multiple steps, starting from p-toluidine and progressing through several intermediates before achieving the final product (Cao Sheng-li, 2004). Similarly, chloranthraniliprole, a compound synthesized from 2-amino-3-methylbenzoic acid, showcases the role of these intermediates in developing agriculturally significant chemicals (Zheng Jian-hong, 2012).

Catalysis and Reaction Conditions

The compound's derivatives have also been explored for their catalytic roles and reaction condition optimizations. For example, the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a fragment of the orexin antagonist Filorexant, highlights the use of 2-bromo-5-methylbenzoic acid under optimized conditions to achieve high yields, demonstrating the compound's utility in facilitating specific chemical reactions (Fei Liu et al., 2020).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

5-bromo-3-chloro-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMKWJSZMUYJAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-chloro-2-methylbenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)

![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2530041.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2530047.png)

![6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2530050.png)

![2-[2-[(E)-3-(3-chloro-4-fluoroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2530051.png)

![(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B2530058.png)